1-(3-Fluoro-4-methoxyphenyl)ethanamine
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H12FNO. It is a derivative of phenylethylamine, featuring a fluorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluoro-4-methoxyphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound. The nitro compound can be prepared by nitration of 3-fluoro-4-methoxybenzene, followed by reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Another method involves the use of a Grignard reagent. The Grignard reagent, prepared from 3-fluoro-4-methoxybenzyl chloride and magnesium, can be reacted with an appropriate amine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding amine or alcohol, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)propanamine: Similar structure but with an additional carbon atom in the side chain.
1-(3-Fluoro-4-methoxyphenyl)butanamine: Similar structure but with two additional carbon atoms in the side chain.
1-(3-Fluoro-4-methoxyphenyl)pentanamine: Similar structure but with three additional carbon atoms in the side chain.
Uniqueness
1-(3-Fluoro-4-methoxyphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both the fluorine atom and methoxy group can enhance its interactions with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUPBBABCUKYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398662 | |
Record name | 1-(3-fluoro-4-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105321-49-1 | |
Record name | 1-(3-fluoro-4-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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